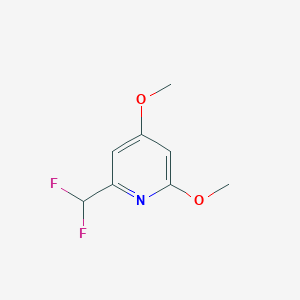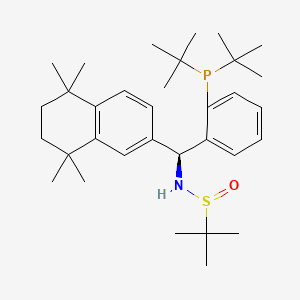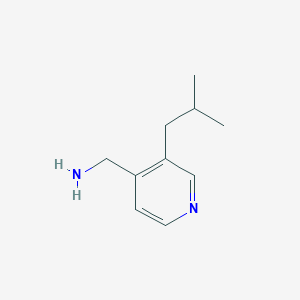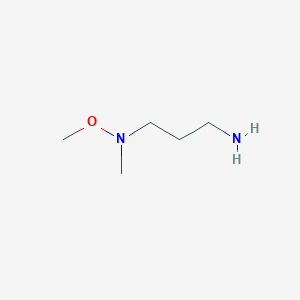
N~1~-Methoxy-N~1~-methylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopropyl)(methoxy)methylamine is an organic compound with the molecular formula C5H14N2O. It is a versatile chemical used in various fields, including chemistry, biology, and industry. The compound is known for its bifunctional nature, containing both amine and methoxy groups, which makes it useful in a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(methoxy)methylamine typically involves the reaction of 3-aminopropylamine with formaldehyde and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-aminopropylamine+formaldehyde+methanol→(3-aminopropyl)(methoxy)methylamine
The reaction is usually conducted in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methoxy group. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of (3-Aminopropyl)(methoxy)methylamine involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the reaction under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopropyl)(methoxy)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
(3-Aminopropyl)(methoxy)methylamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the modification of biomolecules and the development of bioconjugates.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (3-Aminopropyl)(methoxy)methylamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions enable the compound to modulate biological processes and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): A silane compound used for surface functionalization and bioconjugation.
N,N-Bis(3-aminopropyl)methylamine: A related compound with two aminopropyl groups, used in similar applications.
Uniqueness
(3-Aminopropyl)(methoxy)methylamine is unique due to its combination of amine and methoxy groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly versatile for use in various chemical and biological applications, where such dual functionality is advantageous.
Propriétés
Numéro CAS |
52319-87-6 |
|---|---|
Formule moléculaire |
C5H14N2O |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
N'-methoxy-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C5H14N2O/c1-7(8-2)5-3-4-6/h3-6H2,1-2H3 |
Clé InChI |
BCRGFHQZNRQJKA-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


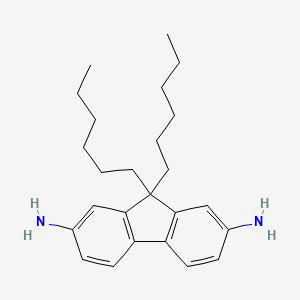
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
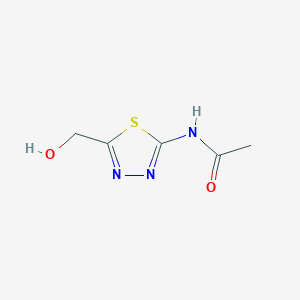
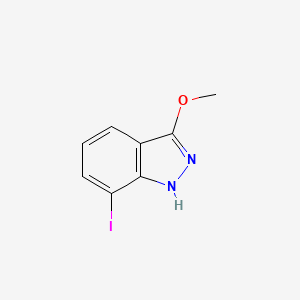
![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
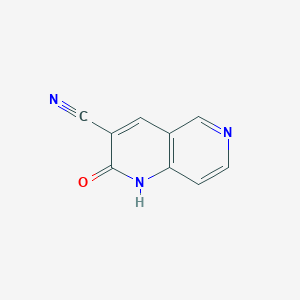
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)
